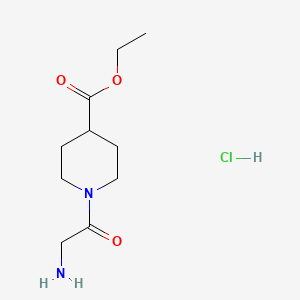

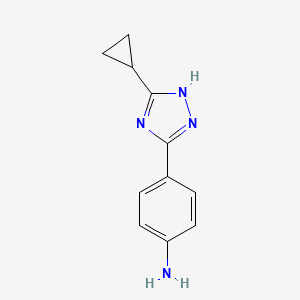

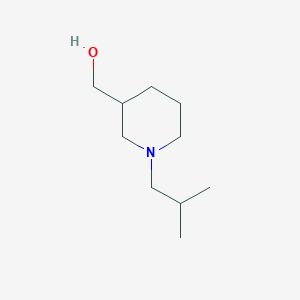

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Übersicht

Beschreibung

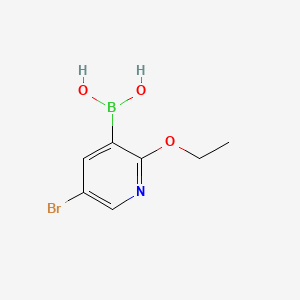

4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, also known as 4-CPA, is an organic compound containing a cyclopropyl group attached to a triazole ring. It is a colorless, slightly soluble solid and is used mainly as a research chemical in scientific studies. It has a variety of applications in research and industry, including its use in synthesis, as a reagent in organic reactions, and as a ligand in coordination chemistry.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

1,2,4-triazole derivatives, including “4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Antifungal Applications

1,2,4-triazole derivatives have also been used in the development of antifungal agents . They have shown significant antifungal activities against various fungi, including cucumber Botrytis cinerea, strawberry Botrytis cinerea, tobacco Botrytis cinerea, blueberry Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae Cav .

Industrial Applications

Compounds containing the 1,2,4-triazole moiety have found wide use in industrial applications . These include dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors for copper alloys .

Medicinal Chemistry

In medicinal chemistry, these heterocycles have been used for c-Met inhibition or GABA A modulating activity . They have also been used as fluorescent probes and as structural units of polymers .

Broad Spectrum Therapeutic Applications

1,2,4-Triazole derivatives have a broad spectrum of therapeutically interesting drug candidates . They have been used as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .

Development of New Antimicrobial Agents

With the increasing urgency to develop new antimicrobial agents with high antimicrobial performances and good environmental friendliness, 1,2,4-triazole derivatives have been extensively applied in antifungal, antitumor, antibacterial, antiviral, herbicidal, and insecticidal agents .

Wirkmechanismus

Mode of Action

The compound likely interacts with specific receptors or enzymes due to its structural features. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, accompanied by simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction may lead to conformational changes or alterations in enzymatic activity.

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. These factors may alter its pharmacokinetics and overall therapeutic effect.

Its unique structure warrants exploration for potential therapeutic applications . 🌟

Eigenschaften

IUPAC Name |

4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2,12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJYUNISHWNLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)